molecular formula C30H36N2O8S2 B12385879 Sulfo-Cy3(Me)COOH

Sulfo-Cy3(Me)COOH

Cat. No.: B12385879
M. Wt: 616.7 g/mol
InChI Key: DGUNPJFECVJMDZ-UHFFFAOYSA-N
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Description

Sulfo-Cy3(Me)COOH is a derivative of the cyanine dye family, specifically a sulfo-Cyanine3 derivative. Cyanine dyes are known for their fluorescent properties and are widely used as fluorescent labels for proteins and nucleic acids. This compound exhibits an orange fluorescence with excitation and emission wavelengths of 554 nm and 568 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cy3(Me)COOH typically involves multiple steps, including the introduction of functional groups, the assembly of the dye core, and hydrophilic modifications. The first step usually involves the introduction of a carboxylic acid (COOH) functional group. This can be achieved through chemical modifications of an existing Cy3-COOH dye molecule. Methods such as esterification or amidation may be employed to introduce the COOH group .

The core of the Cy3 dye, which includes aromatic rings and fluorescent groups, is assembled through a series of organic synthesis steps. This may involve reactions with benzene rings or other groups to construct the basic structure of the dye .

To enhance the water solubility of this compound, hydrophilic modifications are performed. This is typically achieved by introducing sulfonate groups, which carry a negative charge and increase the dye’s solubility in water .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes large-scale chemical reactions, purification, and quality control to ensure the consistency and purity of the final product. Techniques such as column chromatography, gel electrophoresis, and other separation methods are used to purify the product and remove any unreacted intermediates or impurities .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy3(Me)COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as changes in fluorescence or solubility .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered fluorescence, while substitution reactions can produce modified dyes with different functional groups .

Scientific Research Applications

Sulfo-Cy3(Me)COOH has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Sulfo-Cy3(Me)COOH involves its fluorescent properties. The dye absorbs light at a specific wavelength (554 nm) and emits light at a different wavelength (568 nm). This fluorescence is used to label and track biological molecules. The molecular targets and pathways involved include proteins and nucleic acids, which the dye binds to, allowing for visualization and analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths, which make it suitable for certain applications where other dyes may not be as effective. Its hydrophilic modifications also enhance its solubility, making it more versatile for use in aqueous environments .

Properties

Molecular Formula

C30H36N2O8S2

Molecular Weight

616.7 g/mol

IUPAC Name

2-[(E,3E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C30H36N2O8S2/c1-29(2)22-18-20(41(35,36)37)13-15-24(22)31(5)26(29)10-9-11-27-30(3,4)23-19-21(42(38,39)40)14-16-25(23)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39,40)

InChI Key

DGUNPJFECVJMDZ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)C)C

Origin of Product

United States

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